Acetic acid;erbium;hydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
acetic acid;erbium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Er.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFFEKZJRJDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ErO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-57-6 | |
| Record name | Acetic acid, erbium(3+) salt, tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Significance in Rare Earth Coordination Chemistry
The study of these coordination compounds is essential for understanding the fundamental principles of lanthanide chemistry. The coordination number and geometry of the erbium ion are influenced by factors such as the number of water molecules present in the hydrated form. srs.gov Research into these systems provides insights into the bonding and stereochemical properties of lanthanide complexes. funcmater.com The lability of the acetate (B1210297) ligands, which can be exchanged with other molecules, further adds to the versatility of erbium acetate hydrate (B1144303) in synthetic and catalytic applications. mdpi.com
Interactive Data Table: Properties of Erbium Acetate Hydrate
| Property | Value | References |
| Chemical Formula | Er(CH₃COO)₃·xH₂O | stanfordmaterials.comamericanelements.comprochemonline.com |
| Appearance | Pink crystalline solid | stanfordmaterials.comprochemonline.comsigmaaldrich.com |
| Solubility | Soluble in water and polar organic solvents | stanfordmaterials.com |
| Hygroscopicity | Moderately hygroscopic | stanfordmaterials.comaemree.com |
| Purity | Often available in ≥99.9% purity | stanfordmaterials.comprochemonline.com |
Role As a Precursor in Materials Science and Engineering
Erbium acetate (B1210297) hydrate (B1144303) is a highly valued precursor in the synthesis of a wide array of advanced materials. Its predictable thermal decomposition to form erbium oxide (Er₂O₃) at elevated temperatures makes it a key ingredient in the production of high-purity erbium-based materials. stanfordmaterials.comresearchgate.net This process is fundamental to several applications:
Optical Materials: It is used as a dopant in the fabrication of specialty glasses and crystals for lasers and amplifiers, particularly erbium-doped fiber amplifiers (EDFAs) crucial for telecommunications. stanfordmaterials.com
Ceramics and Phosphors: As a precursor, it is integral to creating high-performance ceramics and for enhancing the luminescence in phosphor materials. stanfordmaterials.com
Thin Film Deposition: The compound is utilized in techniques like sol-gel processes, spin coating, and chemical vapor deposition (CVD) to produce erbium-containing thin films for various electronic and optical devices. stanfordmaterials.com
Catalyst Preparation: It serves as a starting material for synthesizing erbium-based catalysts employed in organic reactions and fuel cell technologies. stanfordmaterials.com
Research Findings on Thermal Decomposition
The thermal decomposition of erbium acetate hydrate has been a subject of detailed investigation. Studies using techniques like thermogravimetry (TG) and differential thermal analysis (DTA) have elucidated the decomposition pathway. Research indicates that hydrated erbium acetate, specifically Er(CH₃COO)₃·4H₂O, dehydrates in a single step and subsequently decomposes to erbium oxide (Er₂O₃) at approximately 590°C. researchgate.net The process involves the formation of several unstable, non-crystalline intermediates. researchgate.net The volatile byproducts of this decomposition include water vapor, acetic acid, ketene (B1206846), and acetone (B3395972). researchgate.netsciencemadness.org
Current Research Landscape and Academic Relevance
The academic relevance of erbium acetate (B1210297) hydrate (B1144303) is underscored by ongoing research across multiple disciplines. Current studies are exploring its potential in novel applications and seeking to refine its use in established technologies.
Recent research has focused on:
The synthesis of Er-doped ZnO nanoparticles for use in organic hybrid materials. researcher.life
The fabrication of diodes with erbium-doped magnesium zinc oxide active layers for light-emitting applications. researcher.life
The development of aluminum oxide nanofibers doped with erbium oxide for use as selective emitters. researcher.life
Furthermore, investigations into the isothermal decomposition of erbium acetate have shown that the process follows a nucleation and growth mechanism. researcher.liferesearchgate.net The rate of this decomposition can be enhanced by pre-irradiation with gamma rays, which is attributed to the generation of point defects and additional nucleation centers. researcher.liferesearchgate.net
Overview of Lanthanide Acetate Hydrate Systems
Direct Synthesis from Erbium Sources
The most straightforward methods for preparing erbium acetate hydrate involve the reaction of an erbium-containing base, such as an oxide or carbonate, with acetic acid.
A common and direct method for synthesizing erbium acetate hydrate is the reaction between erbium(III) oxide (Er₂O₃) and aqueous acetic acid (CH₃COOH). sciencemadness.org Erbium oxide, which is soluble in mineral acids, reacts with the acetic acid to form erbium acetate in solution. wikipedia.org The general procedure involves dissolving the oxide powder in the acid. Following the reaction, the solution is typically filtered to remove any unreacted oxide or other impurities. stanfordmaterials.com
To obtain the solid hydrated salt, the resulting solution is concentrated, often by gentle evaporation under reduced pressure to prevent thermal decomposition of the product. stanfordmaterials.com Upon cooling the concentrated solution, erbium acetate hydrate crystallizes. stanfordmaterials.com The final product is a pale pink, hygroscopic solid which can be collected by filtration and dried under vacuum to improve its stability. stanfordmaterials.com The tetrahydrate is a frequently produced form through this type of process. wikipedia.orgwikipedia.org
The balanced chemical equation for this reaction is: Er₂O₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O
An analogous direct synthesis route utilizes erbium(III) carbonate (Er₂(CO₃)₃) as the starting material. This method follows the classic reactivity pattern of a metal carbonate with an acid. The reaction with acetic acid yields erbium acetate, water, and carbon dioxide gas. The effervescence from the release of CO₂ is a clear indicator of the reaction's progress.
Similar to the oxide route, the process would involve carefully adding the carbonate to the acetic acid solution, followed by filtration, concentration, and crystallization to isolate the hydrated erbium acetate product.
The balanced chemical equation for this reaction is: Er₂(CO₃)₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O + 3 CO₂ (g)
Alternative Precursor Routes
Alternative methods for synthesizing erbium acetate hydrate involve starting from different erbium salts and employing techniques like metathesis or controlled precipitation.
Metathesis, also known as a double displacement or partner-swap reaction, provides another pathway to erbium acetate. youtube.com This method typically involves mixing aqueous solutions of two soluble salts, where an exchange of ions occurs. youtube.com For the synthesis of erbium acetate, a solution of erbium(III) chloride (ErCl₃) can be reacted with a solution of sodium acetate (CH₃COONa).
The reaction proceeds by the exchange of anions, leading to the formation of erbium acetate and sodium chloride in the solution. The isolation of the desired erbium acetate product depends on differences in solubility between it and the sodium chloride byproduct, often achieved through fractional crystallization or by using a solvent system where NaCl is less soluble. This type of metathesis reaction is a well-established method for preparing various lanthanide compounds. kuleuven.be
The balanced chemical equation for this reaction in solution is: ErCl₃ (aq) + 3 CH₃COONa (aq) → Er(CH₃COO)₃ (aq) + 3 NaCl (aq)
Homogeneous precipitation is an advanced technique used to produce materials with uniform composition and well-defined particle characteristics. sigmaaldrich.comacs.org Instead of adding a precipitating agent directly, it is generated slowly and uniformly throughout the reaction solution. researchgate.net For lanthanide compounds, a common approach involves the hydrolysis of urea (B33335) in an aqueous solution containing the metal ion. researchgate.net
In a potential synthesis for an erbium acetate precursor, an erbium salt like erbium(III) chloride could be dissolved in water with urea. Gently heating the solution causes the urea to decompose, gradually raising the pH and inducing the uniform precipitation of a precursor like erbium hydroxide (B78521) or a basic erbium carbonate. This highly uniform precipitate can then be isolated, washed, and subsequently reacted with acetic acid to yield erbium acetate hydrate with potentially superior morphological properties.
Solution-Based Synthesis Approaches
Erbium acetate hydrate is itself a key starting material, or precursor, in various solution-based syntheses aimed at creating more complex materials. These methods leverage the compound's solubility to introduce erbium ions into a reaction medium for the fabrication of advanced functional materials.
For example, erbium acetate hydrate is used as the erbium source in non-aqueous sol-gel methods and in the solution-phase synthesis of single-crystalline, lanthanide-doped upconversion nanowires. acs.org Such processes may involve other reagents like ytterbium acetate, oleic acid, and high-boiling point solvents like 1-octadecene. acs.org Similarly, erbium acetate hydrate serves as a convenient precursor in aqueous solutions for synthesizing new erbium(III) coordination complexes by reacting it with various organic ligands. inorgchemres.org These approaches demonstrate the utility of erbium acetate hydrate as a versatile and soluble building block in modern materials chemistry.
Data Tables
Table 1: Overview of Synthetic Methodologies
| Method | Starting Materials | Reaction Type | General Equation |
| Direct Synthesis | Erbium(III) Oxide, Acetic Acid | Acid-Base | Er₂O₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O |
| Direct Synthesis | Erbium(III) Carbonate, Acetic Acid | Acid-Base | Er₂(CO₃)₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O + 3 CO₂ |
| Metathesis | Erbium(III) Chloride, Sodium Acetate | Double Displacement | ErCl₃ + 3 CH₃COONa → Er(CH₃COO)₃ + 3 NaCl |
| Homogeneous Precipitation | Erbium Salt (e.g., ErCl₃), Urea, Water; then Acetic Acid | Precipitation / Acid-Base | 1. Precursor formation via urea hydrolysis. 2. Precursor + CH₃COOH → Er(CH₃COO)₃. |
| Solution-Based Synthesis | Erbium Acetate Hydrate, Ligands/Solvents | Precursor for Nanomaterials/Complexes | Er(CH₃COO)₃ + Ligands → Erbium-Ligand Complex |
Solvothermal Synthesis of Erbium Complexes
Solvothermal synthesis is a versatile method for preparing a wide range of coordination polymers and complexes, including those of erbium. rsc.org This technique involves a chemical reaction in a closed vessel, often a Teflon-lined autoclave, using a solvent at a temperature above its boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.
In the context of erbium complexes, solvothermal synthesis allows for the formation of crystalline materials that may be inaccessible through conventional methods. rsc.org For instance, this method has been successfully employed to synthesize various metal-organic frameworks and coordination polymers where the metallic centers are erbium ions coordinated to organic linkers. rsc.org The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's structure and properties. rsc.org For example, different temperatures in solvothermal reactions can lead to the formation of isomeric products or even induce chemical transformations in the organic linkers used. rsc.org
Controlled Crystallization from Aqueous Solutions
A common and straightforward method for preparing erbium acetate hydrate is through controlled crystallization from an aqueous solution. americanelements.comstanfordmaterials.com This typically involves the reaction of an erbium source, such as erbium(III) oxide, with acetic acid. stanfordmaterials.com The general reaction is:
Er₂O₃ + 6CH₃COOH → 2Er(CH₃COO)₃ + 3H₂O stanfordmaterials.com
The process usually involves dissolving the erbium source in an excess of acetic acid, often with gentle heating (60-100°C) to ensure complete reaction and dissolution. stanfordmaterials.com After the reaction is complete, the solution is filtered to remove any insoluble impurities. stanfordmaterials.com The subsequent crystallization is a critical step where control over parameters like cooling rate and solvent evaporation is essential for obtaining well-defined crystals. stanfordmaterials.comgoogle.com Slow cooling and gradual evaporation of the solvent generally favor the formation of larger, higher-quality crystals. stanfordmaterials.com The resulting crystalline erbium acetate hydrate is then collected by filtration. stanfordmaterials.com
Control of Hydration States and Stoichiometry
The number of water molecules of crystallization in erbium acetate hydrate can vary, with the tetrahydrate form being commonly cited. researchgate.netereztech.comcymitquimica.com The hydration state is a critical factor as it affects the compound's molecular weight and the precise stoichiometry of subsequent reactions.
Factors Influencing Water of Crystallization (e.g., Tetrahydrate Formation)
The formation of a specific hydrate, such as erbium acetate tetrahydrate, is influenced by the conditions during crystallization. researchgate.net Key factors include:
Temperature: The temperature of the solution during crystallization can affect the stability of different hydrates.
Humidity: The ambient humidity during drying and storage can lead to changes in the hydration state, as the compound is known to be deliquescent (absorbs moisture from the air). aemree.com
Solvent Composition: The presence of co-solvents or impurities in the crystallization medium can influence the crystal lattice and the incorporation of water molecules.
Thermal analysis has shown that hydrated erbium acetate dehydrates in a single step upon heating. researchgate.net This indicates that the water molecules are relatively labile and can be removed under controlled heating. researchgate.net
Methodologies for Hydration Number Control
Precise control over the number of water molecules is crucial for applications requiring high purity and exact stoichiometry. acs.org Methodologies to control the hydration number include:
Controlled Drying: After crystallization, the product can be dried under controlled conditions of temperature and vacuum to achieve a specific hydration state. stanfordmaterials.com For example, heating at 200°C for an extended period has been used to dehydrate the compound before further reactions. researchgate.net
Recrystallization under Controlled Atmosphere: Performing the crystallization and subsequent isolation of the product in a controlled humidity environment can help in obtaining a consistent hydration state.
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can be used to precisely determine the water content and to develop protocols for its controlled removal. researchgate.net
Purity Enhancement and Scale-Up Considerations in Research
For many applications, particularly in optics and electronics, high-purity erbium acetate hydrate is required. americanelements.comsamaterials.com Purity enhancement and the ability to scale up the synthesis are important research considerations.
Impurities in the final product can originate from the starting materials or be introduced during the synthesis process. Purification methods often involve:
Recrystallization: This is a standard technique for purifying crystalline solids. Dissolving the crude product in a suitable solvent and allowing it to recrystallize can leave impurities behind in the mother liquor. google.com
Filtration: Multiple filtration steps can be employed to remove particulate impurities. stanfordmaterials.com
Use of High-Purity Precursors: Starting with high-purity erbium oxide and acetic acid is essential for obtaining a high-purity final product. americanelements.com
When scaling up the synthesis from laboratory to larger quantities, several factors need to be considered:
Heat and Mass Transfer: Ensuring uniform heating and mixing in larger reaction vessels is critical for consistent product quality.
Crystallization Control: Maintaining controlled cooling and evaporation rates on a larger scale can be challenging and may require specialized equipment. acs.org
Process Efficiency: Optimizing reaction times, yields, and solvent usage becomes increasingly important for economic viability and environmental considerations. acs.org
Table 1: Synthetic Methodologies for Erbium Acetate Hydrate
| Method | Description | Key Parameters | Advantages |
|---|---|---|---|
| Solvothermal Synthesis | Reaction in a closed vessel with a solvent above its boiling point. rsc.org | Temperature, Pressure, Solvent, Reaction Time rsc.org | Produces crystalline materials, allows for novel structures. rsc.org |
| Controlled Crystallization | Reaction of an erbium source with acetic acid followed by controlled crystallization from an aqueous solution. stanfordmaterials.com | Temperature, Cooling Rate, Solvent Evaporation stanfordmaterials.comgoogle.com | Straightforward, allows for good control over crystal size and quality. stanfordmaterials.com |
Table 2: Factors and Control of Hydration State
| Factor/Methodology | Description | Impact |
|---|---|---|
| Temperature | Affects the stability of different hydrates during crystallization. | Influences which hydrate form is favored. |
| Humidity | The compound is deliquescent and can absorb atmospheric moisture. aemree.com | Can alter the hydration state upon exposure to air. aemree.com |
| Controlled Drying | Heating the product under vacuum or at a specific temperature. stanfordmaterials.com | Allows for the removal of water to achieve a desired hydration state or anhydrous form. stanfordmaterials.comresearchgate.net |
| Thermal Analysis (TGA) | Measures changes in mass as a function of temperature. researchgate.net | Determines the exact water content and dehydration temperature. researchgate.net |
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Single-crystal X-ray diffraction has been instrumental in elucidating the precise atomic arrangement within erbium acetate hydrate crystals.
Determination of Crystal System and Space Group
Early X-ray diffraction studies confirmed that erbium acetate tetrahydrate crystals are isomorphous with other heavy lanthanide acetates. icm.edu.pl More detailed investigations have revealed that erbium(III) acetate tetrahydrate crystallizes in the triclinic system with the space group P1. rsc.org This is in contrast to some other erbium compounds, such as erbium(III) chloride hexahydrate, which crystallizes in the monoclinic system with the space group P2/n. wikipedia.org The determination of the crystal system and space group is a fundamental step in defining the symmetry and repeating unit of the crystal lattice.
Elucidation of Unit Cell Parameters
The unit cell parameters for gadolinium(III) acetate tetrahydrate, which is isostructural with the erbium analogue, have been determined. rsc.org Given the isostructural nature, the unit cell parameters for erbium(III) acetate tetrahydrate are expected to be very similar.
Table 1: Unit Cell Parameters for Gd(CH₃COO)₃·4H₂O (Isostructural with Erbium Analogue)
| Parameter | Value |
|---|---|
| a | 10.790(2) Å |
| b | 9.395(3) Å |
| c | 8.941(3) Å |
| α | 60.98(2)° |
| β | 88.50(2)° |
| γ | 62.31(2)° |
| Z | 2 |
Data sourced from the Journal of the Chemical Society, Dalton Transactions. rsc.org
A separate study on a related erbium carboxylate complex, formed with pent-4-ynoate, found it to crystallize in a monoclinic system with space group P2₁/a and different unit cell parameters. researchgate.netresearchgate.net This highlights the influence of the carboxylate ligand on the resulting crystal structure.
Analysis of Coordination Polyhedra and Coordination Numbers
In erbium(III) acetate tetrahydrate, the erbium ion (Er³⁺) is nine-coordinate. icm.edu.plrsc.org The coordination sphere around each metal ion is composed of oxygen atoms from three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjacent acetate group. icm.edu.plrsc.org This arrangement leads to the formation of dimeric species, [Er(CH₃COO)(CH₃COO)₂(H₂O)₂]₂, where the two erbium atoms are bridged by acetate oxygen atoms. rsc.orgresearchgate.net
The coordination number of lanthanide ions can vary depending on the ligands and crystal packing forces, with coordination numbers from 6 to 12 being observed in different complexes. academie-sciences.fracademie-sciences.fr For instance, in a different erbium complex involving 4-aminobenzoic acid, the Er³⁺ ion exhibits an irregular ErO₈ coordination polyhedron. iucr.org The coordination environment in anhydrous erbium acetate is thought to be mainly 8-coordinate. srs.gov
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction is a key technique for the characterization of polycrystalline materials.
Phase Identification and Purity Assessment
PXRD is routinely used for the phase identification of erbium acetate hydrate powder. stanfordmaterials.com The diffraction pattern serves as a fingerprint for the crystalline phase, allowing for confirmation of its identity by comparison with standard patterns from databases like the International Centre for Diffraction Data (ICDD). myscope.training This technique is also vital for assessing the purity of the synthesized material, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern. stanfordmaterials.commyscope.training Studies on the thermal decomposition of erbium acetate hydrate use PXRD to characterize the intermediate and final solid products, such as the formation of erbium oxide (Er₂O₃) at high temperatures. researchgate.net
Crystallite Size Determination
The size of crystallites—small, individual crystals within a larger solid—is a crucial parameter, often determined using X-ray Diffraction (XRD) data. The Scherrer equation is a fundamental formula used for this purpose, relating the broadening of diffraction peaks to the average crystallite size. kjpupi.id As the crystallite size decreases, the width of the diffraction peak at half its maximum intensity (FWHM) increases. eag.com This method is generally applicable for crystallites in the range of a few nanometers to a few hundred nanometers. eag.com
Studies on the thermal decomposition of erbium acetate tetrahydrate (Er(CH₃COO)₃·4H₂O) to form erbium oxide (Er₂O₃) utilize XRD to characterize the resulting material. researchgate.net The analysis of the final oxide product, which forms at around 590°C, can reveal its crystallite size, which in turn is influenced by the precursor's characteristics. researchgate.net For instance, erbium oxide derived from the acetate precursor at 800°C is noted for its large, porous particles and a high surface area of 55 m²/g, which suggests the formation of very small crystallites. researchgate.net
Table 1: Scherrer Equation for Crystallite Size Calculation
| Parameter | Symbol | Description |
|---|---|---|
| Crystallite Size | D | The average dimension of the crystallites. |
| Shape Factor | K | A dimensionless constant, typically close to 0.9. |
| X-ray Wavelength | λ | The wavelength of the X-ray radiation used. |
| Bragg Angle | θ | The angle of diffraction. |
| Line Broadening | β | The full width at half the maximum intensity (FWHM) of the diffraction peak, in radians. |
This table outlines the components of the Scherrer equation (D = Kλ / (β cosθ)), a method used in XRD analysis to estimate crystallite size. kjpupi.idyoutube.com
Polymorphism and Structural Diversity
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.
Identification and Characterization of Different Crystalline Phases
Different crystalline phases of erbium acetate hydrate are primarily identified and distinguished using X-ray diffraction (XRD). researchgate.net The most well-documented phase is erbium acetate tetrahydrate, Er(CH₃COO)₃·4H₂O. researchgate.netsciencemadness.orgfuncmater.com A high-quality crystal structure for this compound is available in the Cambridge Structural Database under the identifier JAXMAA, refined from data collected at 100 K. sciencemadness.org Thermal decomposition studies show that this tetrahydrate phase is stable up to a certain temperature, after which it decomposes through several noncrystalline (amorphous) intermediates before forming crystalline erbium oxide. researchgate.net While extensive polymorphism for erbium acetate itself is not widely reported, related rare-earth compounds, such as neodymium acetate, are known to exist in different crystalline phases (e.g., hexagonal vs. monoclinic), suggesting that polymorphism is possible within this class of compounds.
Influence of Solvent and Crystallization Conditions on Polymorphism
The specific crystalline phase obtained is highly dependent on the conditions of crystallization, particularly the solvent system and temperature. The well-characterized tetrahydrate crystals, for example, can be grown by the slow evaporation of a solution prepared by dissolving erbium metal in aqueous acetic acid. sciencemadness.org The degree of hydration is a critical factor; commercial products are often sold as hydrates with a variable number of water molecules (xH₂O) or specifically as the tetrahydrate. sigmaaldrich.comcapitolscientific.com The use of thermal dehydration (e.g., heating at 200°C) can be employed to create anhydrous forms, which would constitute a different crystalline phase. researchgate.net The choice of solvent and the presence of other coordinating species can lead to different structures, as seen in the broader family of lanthanide carboxylates. researchgate.netcsic.es
Structural Features of the Acetate Ligand and Hydrate Water
Acetate Binding Modes (e.g., Monodentate, Bidentate, Bridging)
In lanthanide carboxylates, acetate ligands can coordinate to the metal center in several ways. Spectroscopic studies of erbium acetate indicate the formation of dimeric species, [Er₂(CH₃COO)₆·4H₂O]. icm.edu.plresearchgate.net This dimeric structure necessitates that at least some of the acetate ligands act as bridges, linking the two erbium ions. In addition to bridging, acetate can also act as a bidentate ligand, where both oxygen atoms of the carboxylate group bind to the same metal ion. This is a common coordination mode for related rare-earth acetates like neodymium acetate. The combination of bridging and bidentate binding modes allows the erbium ion to achieve a high coordination number.
Role of Coordinated and Lattice Water Molecules
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetic acid;erbium;hydrate |
| Erbium acetate hydrate |
| Erbium(III) acetate hydrate |
| Erbium acetate tetrahydrate |
| Erbium oxide |
| Lithium acetate |
| Lanthanide fluorides |
| Yttrium disilicate |
| Neodymium acetate |
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the coordination chemistry of metal complexes like erbium acetate hydrate.
Identification of Functional Groups and Coordination Modes
The infrared spectra of hydrated lanthanide acetates, including the erbium compound, display characteristic absorption bands that confirm the presence of acetate and water ligands. srs.gov The analysis of the carboxylate group's stretching vibrations is particularly informative about its coordination mode to the erbium ion. The acetate ligand can coordinate to a metal ion in several ways, including monodentate, bidentate (chelating or bridging), and polymeric arrangements. srs.govd-nb.info
The difference in the frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (Δν = νₐₛ - νₛ) is a key diagnostic parameter. For erbium acetate, the observed splitting of the -CO₂ stretching vibrations suggests complex metal-acetate bonding. srs.gov In many hydrated metal acetates, the carboxylate groups act as bidentate chelating agents. researchgate.net The infrared spectra of anhydrous lanthanide acetates show that the coordination can also be polymeric, involving both metal-oxygen and metal-oxygen-metal linkages. srs.gov
The FTIR spectra of erbium acetate hydrate and related compounds typically show strong absorption bands for the asymmetric and symmetric COO⁻ stretching vibrations. researchgate.net For instance, in lanthanide(III) 2-(4-chlorophenoxy)acetates, these bands appear in the ranges of 1608–1567 cm⁻¹ and 1340–1322 cm⁻¹, respectively. researchgate.net The presence of hydrogen bonding, often involving the coordinated water molecules and the non-coordinating oxygen atom of the acetate group, can influence the position and splitting of these bands. scielo.br
Table 1: Typical Infrared Absorption Frequencies for Functional Groups in Erbium Acetate Hydrate and Related Compounds.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H (water) | Stretching | 3700–3600 | sci-hub.se |
| C-H (methyl) | Stretching | 3300–2800 | libretexts.org |
| C=O (carboxylate) | Asymmetric Stretching (νₐₛ) | 1610–1520 | researchgate.net |
| C-O (carboxylate) | Symmetric Stretching (νₛ) | 1420–1395 | researchgate.net |
| C-O-C (ether-like) | Stretching | 1000–1300 | rockymountainlabs.com |
| Er-O | Stretching | ~400-600 | researchgate.net |
This table presents a generalized range for the functional groups. Specific values can vary based on the exact composition and structure of the compound.
Analysis of Er-O Bond Vibrations and Water Modes
The presence of water of hydration is clearly indicated by characteristic vibrational modes. acs.org A broad absorption band in the 3200-3600 cm⁻¹ region of the FTIR spectrum is typically assigned to the O-H stretching vibrations of water molecules. sci-hub.se The bending mode of water molecules usually appears around 1600-1650 cm⁻¹. The presence and nature of these bands can help determine the number and type (coordinated vs. lattice) of water molecules in the hydrate. For instance, the thermal decomposition of erbium acetate tetrahydrate begins with the loss of water molecules at around 90 °C. wikipedia.orgresearchgate.net
Electronic Absorption Spectroscopy (UV/Vis)
Electronic absorption spectroscopy in the ultraviolet-visible (UV/Vis) and near-infrared (NIR) regions is used to study the electronic transitions within the erbium(III) ion and potential charge transfer processes.
f-f Transitions of Erbium(III) Ions
The absorption spectra of erbium(III) compounds are characterized by a series of sharp, relatively weak absorption bands in the visible and near-infrared regions. researchgate.netresearchgate.net These bands arise from transitions between the electronic energy levels of the 4f orbitals of the Er³⁺ ion. These f-f transitions are formally forbidden by the Laporte selection rule but become partially allowed through vibronic coupling or distortions in the coordination environment that remove the center of symmetry. researchgate.net
Some of these transitions are termed "hypersensitive" because their intensity is highly sensitive to the coordination environment of the Er³⁺ ion. srs.govacs.org For erbium, the ⁴I₁₅/₂ → ²H₁₁/₂ and ⁴I₁₅/₂ → ⁴G₁₁/₂ transitions, appearing around 520 nm and 380 nm respectively, are examples of hypersensitive transitions. acs.org The shape and intensity of these bands can provide information about the site symmetry of the erbium ion. srs.gov Studies on erbium acetate single crystals have shown that the intensities of these 4f-4f transitions can be analyzed using the Judd-Ofelt theory to evaluate parameters that describe the local environment of the lanthanide ion. researchgate.netresearchgate.net Heavy lanthanide acetates, including erbium acetate, exhibit relatively high intensities for these hypersensitive transitions. researchgate.net
Table 2: Selected f-f Transitions of the Erbium(III) Ion.
| Transition from ⁴I₁₅/₂ to Excited State | Approximate Wavelength (nm) | Region | Hypersensitivity | Reference |
| ⁴I₁₃/₂ | ~1500 | Near-Infrared | - | |
| ⁴I₁₁/₂ | ~980 | Near-Infrared | - | |
| ⁴I₉/₂ | ~800 | Near-Infrared | - | |
| ⁴F₉/₂ | ~650 | Visible | - | |
| ⁴S₃/₂ | ~540 | Visible | - | |
| ²H₁₁/₂ | ~520 | Visible | Yes | acs.org |
| ⁴F₇/₂ | ~490 | Visible | - | |
| ⁴F₅/₂, ⁴F₃/₂ | ~450 | Visible | - | |
| ²H₉/₂, ⁴F₉/₂ | ~410 | Visible | - | |
| ⁴G₁₁/₂ | ~380 | Visible | Yes | acs.org |
The exact wavelengths can vary depending on the specific compound and solvent.
Ligand-to-Metal Charge Transfer Bands
In addition to the f-f transitions, UV/Vis spectra of lanthanide complexes can exhibit broad, intense absorption bands, typically in the UV region. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to an empty or partially filled orbital of the metal ion. scholaris.carsc.org For erbium(III) acetate, these bands would involve the transfer of an electron from the acetate ligand to the erbium ion. The energy of these LMCT bands depends on the redox properties of both the ligand and the metal ion. For some lanthanide complexes, these charge transfer bands can be observed in the UV spectral range. researchgate.net
Optical Band Gap Determination (in derived materials)
Erbium acetate hydrate is often used as a precursor to synthesize other materials, such as erbium oxide (Er₂O₃). wikipedia.orgstanfordmaterials.com The optical properties of these derived materials are of significant interest. The optical band gap of a semiconductor material like Er₂O₃ can be determined from its UV/Vis absorption spectrum. By plotting a function of the absorption coefficient against photon energy (a Tauc plot), the optical band gap can be extrapolated. Erbium oxide is known to have a large band gap, which contributes to its use as a dielectric material in semiconductor devices. atamanchemicals.com The synthesis of erbium oxide thin films from erbium acetate precursors allows for the study of their optical properties, including the determination of the absorption edge and band gap. researchgate.net
Luminescence and Photoluminescence Spectroscopy
Luminescence spectroscopy is a powerful tool for investigating the emissive properties of erbium acetate hydrate. When excited by an external light source, the Er³⁺ ions within the compound can absorb energy and subsequently emit light at specific wavelengths, a process known as photoluminescence.
Upconversion Luminescence Mechanisms
Upconversion is a phenomenon where lower-energy photons are converted into higher-energy emitted photons. In materials containing erbium acetate hydrate, this process is typically initiated by near-infrared (NIR) excitation, often around 980 nm, resulting in visible light emission. mdpi.com The primary mechanisms responsible for this upconversion in Er³⁺-doped systems are Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU). mdpi.cominstras.com
Excited State Absorption (ESA): An initial photon excites an Er³⁺ ion from its ground state (⁴I₁₅/₂) to an intermediate excited state (⁴I₁₁/₂). Before the ion can relax back to the ground state, a second photon is absorbed, promoting it to a higher energy level (e.g., ⁴F₇/₂). researching.cn
Energy Transfer Upconversion (ETU): In this process, two or more neighboring excited Er³⁺ ions interact. One ion (the activator) transfers its energy to the other (the sensitizer), which is already in an excited state, promoting the sensitizer (B1316253) to a higher energy level while the activator returns to a lower state. instras.com
Both ESA and ETU can occur simultaneously, and their relative contributions depend on factors such as the concentration of Er³⁺ ions and the host material. instras.com Studies have confirmed that in various host materials doped with erbium, a two-photon process is primarily responsible for the visible upconversion emissions. instras.com
Near-Infrared (NIR) and Visible Emission Properties
Upon excitation, erbium acetate hydrate exhibits distinct emission bands in both the near-infrared and visible regions of the electromagnetic spectrum. The visible emissions are a direct result of the upconversion processes. Typical emission spectra show several bands corresponding to specific electronic transitions within the Er³⁺ ion. mdpi.comresearching.cn
Commonly observed visible emission bands include:
Green emissions: around 523-531.5 nm and 546-553 nm, corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively. mdpi.comresearching.cnrsc.org
Red emission: around 657-665 nm, attributed to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. mdpi.comrsc.orgrsc.org
Blue emission: A weaker band can sometimes be observed around 410 nm, corresponding to the ²H₉/₂ → ⁴I₁₅/₂ transition. mdpi.com
In the near-infrared region, downconversion emission is also observed, most notably around 1520-1550 nm, which arises from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. acs.orgacs.org The local structure and environment around the Er³⁺ ions, influenced by factors like annealing temperature, can affect the relative intensities and spectral shapes of these emission peaks. instras.com
| Emission Color | Wavelength Range (nm) | Electronic Transition |
|---|---|---|
| Blue | ~410 | ²H₉/₂ → ⁴I₁₅/₂ |
| Green | 523 - 553 | ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ |
| Red | 657 - 665 | ⁴F₉/₂ → ⁴I₁₅/₂ |
| Near-Infrared | 1520 - 1550 | ⁴I₁₃/₂ → ⁴I₁₅/₂ |
Energy Transfer Processes (e.g., Er-Yb co-doping)
To enhance the upconversion efficiency, erbium is often co-doped with other rare-earth ions, most commonly ytterbium (Yb³⁺). mdpi.com Yb³⁺ ions have a large absorption cross-section around 980 nm, which is a common excitation wavelength for Er³⁺ upconversion. researchgate.netresearchgate.net This allows Yb³⁺ to act as a highly effective sensitizer.
The primary energy transfer mechanism in Er-Yb co-doped systems is: Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₅/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴I₁₁/₂) rsc.orgnih.gov
Following this initial transfer, the excited Er³⁺ ion can be further excited to higher energy levels via ESA or by energy transfer from another excited Yb³⁺ ion, leading to significantly enhanced upconversion luminescence. mdpi.com The intensity of upconversion emission in Er-Yb co-doped materials can be more than an order of magnitude higher than in materials doped only with erbium. mdpi.com
However, at high Yb³⁺ concentrations, an energy back-transfer process from Er³⁺ to Yb³⁺ can occur, which may reduce the green emission intensity while enhancing the red emission. researchgate.netresearchgate.net This back-transfer process is described as: Er³⁺(⁴S₃/₂) + Yb³⁺(²F₇/₂) → Er³⁺(⁴I₁₃/₂) + Yb³⁺(²F₅/₂) . researchgate.net The efficiency of these energy transfer processes is highly dependent on the concentrations of both Er³⁺ and Yb³⁺ and the distance between the ions. nih.govnih.gov
Luminescence Decay Kinetics
Luminescence decay kinetics provide insight into the lifetimes of the excited states of the Er³⁺ ion. By measuring the time it takes for the luminescence intensity to decay after pulsed excitation, the excited-state lifetimes can be determined. These measurements are crucial for understanding the efficiency of the luminescence processes and the influence of non-radiative decay pathways. nih.govresearchgate.net
The decay curves are often fitted to exponential functions to calculate the observed lifetimes. nih.gov For instance, in some systems, the decay time of the green emission (from the ⁴S₃/₂ state) has been found to be shorter than that of the red emission (from the ⁴F₉/₂ state), although this can vary depending on the host material and processing conditions. instras.com In materials co-doped with Yb³⁺, the decay kinetics can reveal the dynamics of the energy transfer between Yb³⁺ and Er³⁺ ions. For example, a slow rise time in the upconversion photoluminescence can be indicative of the energy transfer from Yb³⁺ to Er³⁺ being the dominant upconversion mechanism. mdpi.com
Advanced Spectroscopic Probes
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. researchgate.net When analyzing erbium-containing compounds like erbium acetate hydrate, XPS can confirm the presence of erbium, carbon, and oxygen on the material's surface.
Correlation of Spectroscopic Data with Theoretical Calculations
The elucidation of the complex structure and bonding of coordination compounds like this compound is significantly advanced by combining experimental spectroscopic data with theoretical calculations. This correlative approach allows for a more detailed assignment of spectral features and a deeper understanding of the electronic and geometric structure of the molecule. Density Functional Theory (dft) and its time-dependent extension (TD-DFT) have become powerful tools for these investigations, offering high accuracy at a reasonable computational cost for complex systems like those containing lanthanide ions. researchgate.net
Theoretical models can predict vibrational frequencies (infrared and Raman), electronic transitions (UV-Vis), and other spectroscopic properties. By comparing these calculated values with experimental spectra, researchers can validate the proposed molecular structures, assign specific vibrational modes to observed absorption bands, and interpret electronic transitions in terms of the molecular orbitals involved. researchgate.netresearchgate.net For lanthanide complexes, these calculations must often account for relativistic effects and the complexities of the partially filled 4f orbitals. researchgate.net
While a comprehensive study that directly correlates a full suite of experimental spectra for erbium acetate hydrate with high-level theoretical calculations is not extensively documented in publicly available literature, the principles of such a correlation can be demonstrated by comparing experimental data for the compound with theoretical data for its constituent ligands or for analogous systems.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectrum of erbium acetate hydrate is dominated by the modes of the acetate ligands and the water molecules of hydration. Infrared (IR) and Raman spectroscopy are complementary techniques that probe these vibrations. mt.comphotothermal.com DFT calculations can be used to predict the vibrational frequencies and intensities of the acetate ion and its coordination to a metal center.
A comparison between experimentally observed IR absorption bands for erbium acetate and theoretically calculated vibrational frequencies for a simple acetate model provides insight into the coordination environment of the erbium ion. The key vibrational modes of the acetate ligand are the symmetric and asymmetric carboxylate (COO⁻) stretching frequencies. The separation between these two frequencies (Δν) is particularly sensitive to the coordination mode of the acetate group (e.g., monodentate, bidentate chelating, or bridging).
Below is a table comparing typical experimental IR frequencies for lanthanide acetates with calculated frequencies for the free acetate ion.
| Vibrational Mode | Typical Experimental IR Frequency for Lanthanide Acetates (cm⁻¹) | Calculated Frequency (DFT) for Acetate Ion (cm⁻¹) | Assignment |
|---|---|---|---|
| νas(COO⁻) | ~1540 - 1560 | ~1580 | Asymmetric C-O Stretch |
| νs(COO⁻) | ~1410 - 1440 | ~1415 | Symmetric C-O Stretch |
| δ(CH₃) | ~1340 - 1350 | ~1350 | CH₃ Bending (Umbrella) |
| ρ(CH₃) | ~1020 - 1050 | ~1030 | CH₃ Rocking |
| ν(C-C) | ~920 - 950 | ~925 | C-C Stretch |
The agreement between the experimental and calculated values for the fundamental vibrations of the acetate ligand is generally good. nih.gov The shifts observed in the experimental spectrum compared to the calculated spectrum for the free ion are indicative of the coordination to the erbium(III) ion. For instance, the change in the position and separation of the νas(COO⁻) and νs(COO⁻) bands in the experimental data reflects the influence of the heavy metal center on the electron distribution within the carboxylate group. Theoretical studies on various lanthanide complexes confirm that ligand coordination significantly affects the vibrational spectra. mdpi.com
Electronic Spectroscopy (UV-Vis)
The UV-Vis absorption spectrum of erbium(III) compounds is characterized by sharp, narrow bands corresponding to f-f electronic transitions. These transitions are formally forbidden by the Laporte rule but gain intensity through mechanisms like vibronic coupling or mixing with orbitals of opposite parity. The positions and intensities of these "hypersensitive" transitions are particularly sensitive to the coordination environment of the Er³⁺ ion. researchgate.net
Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and analyze the nature of electronic transitions. mdpi.comnih.gov For an erbium(III) complex, this would involve calculating the energies of excited states and the oscillator strengths of the transitions from the ground state.
| Experimental Absorption Peak (nm) for aq. Er³⁺ | Transition from ⁴I₁₅/₂ Ground State to: | Theoretical Approach |
|---|---|---|
| ~379 | ⁴G₁₁/₂ | Judd-Ofelt Theory / TD-DFT |
| ~487 | ⁴F₇/₂ | |
| ~523 | ²H₁₁/₂ | |
| ~653 | ⁴F₉/₂ | |
| ~974 | ⁴I₁₁/₂ |
Note: The theoretical approach listed is general. Specific calculated values would depend on the exact model and computational parameters used.
In a complex like erbium acetate hydrate, the coordination of acetate and water ligands would cause shifts in these peak positions and changes in their intensities compared to the simple hydrated ion. A TD-DFT calculation on the full complex would model these effects, attributing them to changes in the ligand field around the erbium ion. The comparison of such a calculated spectrum with the experimental one would confirm the coordination geometry and provide insights into the nature of the Er-O bonds. Studies on other lanthanide complexes have successfully used this approach to correlate the calculated electronic transitions with experimental UV-Vis spectra, validating the computational models. researchgate.net
Thermal Decomposition and Reaction Mechanisms
Thermoanalytical Studies
Thermoanalytical techniques are pivotal in elucidating the thermal behavior of erbium(III) acetate (B1210297) hydrate (B1144303). By monitoring changes in mass and heat flow as a function of temperature, a detailed understanding of the decomposition pathway can be achieved.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For erbium(III) acetate tetrahydrate (Er(CH₃COO)₃·4H₂O), TGA reveals a series of distinct mass loss events corresponding to dehydration and subsequent decomposition.
The initial mass loss, occurring at approximately 90°C, corresponds to the complete removal of the four water molecules of hydration. wikipedia.org This single-step dehydration suggests that the water molecules are likely bound in a similar manner within the crystal structure. Following dehydration, the anhydrous erbium(III) acetate remains stable up to around 310°C. wikipedia.org
Subsequent decomposition stages involve the breakdown of the acetate groups. A significant mass loss occurs in the temperature range of 310°C to 590°C, which corresponds to the transformation of the anhydrous acetate into erbium(III) oxide (Er₂O₃) through the formation of several unstable, noncrystalline intermediates. wikipedia.orgresearchgate.net The final product, Er₂O₃, is thermally stable at temperatures up to 800°C. researchgate.net
| Temperature Range (°C) | Process | Proposed Reaction | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
|---|---|---|---|---|
| ~90 | Dehydration | Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O | 17.3 | ~17 |
| 310 - 350 | Initial Decomposition | Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O | - | - |
| 350 - 390 | Intermediate Formation | Er(OH)(CH₃COO)₂ → ErOCH₃COO + CH₃COOH | - | - |
| 390 - 590 | Final Decomposition | 2ErOCH₃COO → Er₂O₂CO₃ + ... → Er₂O₃ | - | - |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques identify endothermic and exothermic processes occurring during decomposition.
The DTA curve for erbium(III) acetate hydrate shows an endothermic peak corresponding to the dehydration process, confirming the energy required to remove the water molecules. The subsequent decomposition of the anhydrous acetate is characterized by a series of exothermic peaks, indicating that these are energy-releasing processes. These exothermic events are associated with the breakdown of the acetate ligands and the formation of intermediate species and the final erbium(III) oxide.
| Temperature (°C) | Event Type | Associated Process |
|---|---|---|
| ~100 | Endothermic | Dehydration |
| 300 - 400 | Exothermic | Decomposition of anhydrous acetate |
| > 400 | Exothermic | Formation of erbium(III) oxide |
The thermal decomposition of erbium(III) acetate tetrahydrate proceeds through distinct stages, which have been elucidated by combining TGA and DTA/DSC data with the analysis of solid intermediates.
Dehydration: The process begins with the complete dehydration of the tetrahydrate in a single step around 90°C to form anhydrous erbium(III) acetate. wikipedia.org Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O
Initial Decomposition and Intermediate Formation: Above 310°C, the anhydrous acetate starts to decompose. wikipedia.org It is proposed that an intermediate, erbium hydroxide (B78521) diacetate (Er(OH)(CH₃COO)₂), is formed with the release of ketene (B1206846). wikipedia.org At approximately 350°C, this intermediate is thought to lose a molecule of acetic acid to form an oxyacetate species (ErOCH₃COO). wikipedia.org
Formation of Oxycarbonate: With continued heating to around 390°C, the oxyacetate intermediate further decomposes to form erbium oxycarbonate (Er₂O₂CO₃). wikipedia.org
Final Oxide Formation: The final stage of decomposition occurs at temperatures up to 590°C, where the erbium oxycarbonate decomposes to yield the final product, erbium(III) oxide (Er₂O₃). wikipedia.orgresearchgate.net
Analysis of Gaseous Decomposition Products
Identifying the volatile products evolved during thermal decomposition provides crucial insights into the reaction mechanisms.
The gaseous products from the decomposition of erbium(III) acetate hydrate have been identified using infrared (IR) spectroscopy. researchgate.net The analysis reveals the presence of several key volatile species.
Water Vapor (H₂O): Detected during the initial dehydration stage.
Acetic Acid (CH₃COOH): A major product from the decomposition of the acetate groups. researchgate.net
Ketene (CH₂=C=O): Formed during the initial breakdown of the anhydrous acetate. wikipedia.orgresearchgate.net
Acetone (B3395972) (CH₃COCH₃): Also identified as a volatile decomposition product. researchgate.net
The presence of these gases confirms the complex nature of the decomposition process, which involves not only simple bond breaking but also intramolecular rearrangements.
While mass spectrometry (MS) is a powerful technique for the analysis of gaseous decomposition products, providing detailed information on the mass-to-charge ratio of volatile components, specific MS data for the thermal decomposition of erbium(III) acetate hydrate is not extensively detailed in the available research. However, based on the products identified by IR spectroscopy, the expected principal ions in the mass spectrum would correspond to water (m/z 18), ketene (m/z 42), acetic acid (m/z 60), and acetone (m/z 58).
Characterization of Solid Intermediates and Final Products
The solid materials formed at various stages of the thermal decomposition have been characterized using multiple analytical techniques to understand their structure and morphology.
X-ray diffraction (XRD) analysis has been employed to study the crystallinity of the solid phases formed during the decomposition of erbium acetate hydrate. researchgate.net Studies indicate that the decomposition proceeds through three unstable, noncrystalline (amorphous) intermediates before the final crystalline erbium oxide is formed. researchgate.net In-situ XRD experiments on similar metal acetates, such as cobalt acetate, also reveal that intermediate basic acetate phases can be poorly crystallized or amorphous. researchgate.net Powder X-ray diffraction (PXRD) spectra of anaerobically heat-treated erbium acetate show a clear evolution in the structural order of the material as the calcination temperature increases. researchgate.net
Scanning Electron Microscopy (SEM) has been utilized to analyze the morphology of the solid products. researchgate.net These analyses reveal that the final erbium oxide (Er₂O₃) obtained from the decomposition of erbium acetate consists of large, porous particles. researchgate.net For erbium oxide nanoparticles produced via thermal decomposition, SEM imaging has shown a spherical shape, often with noticeable agglomeration of the particles. researchgate.net
The decomposition pathway from anhydrous erbium acetate to erbium oxide involves the formation of several intermediate compounds. wikipedia.org After an initial dehydration step, continued heating to around 310°C leads to the formation of an intermediate proposed to be Er(OH)(CH₃COO)₂ along with the release of ketene. wikipedia.orgwikipedia.org At approximately 350°C, this compound is thought to lose acetic acid to form another intermediate with the formula ErOCH₃COO. wikipedia.orgwikipedia.org Further heating to 390°C results in the formation of an erbium oxycarbonate, Er₂O₂CO₃. wikipedia.orgwikipedia.org This oxycarbonate is the final intermediate before the formation of erbium oxide at higher temperatures. wikipedia.orgwikipedia.org The formation of oxycarbonates is a common feature in the thermal decomposition of rare earth acetates. ias.ac.in
The table below outlines the proposed thermal decomposition pathway for erbium acetate hydrate.
| Temperature (°C) | Reaction / Formed Product |
| 90 | Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O |
| 310 | Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O |
| 350 | Er(OH)(CH₃COO)₂ → ErOCH₃COO + CH₃COOH |
| 390 | ErOCH₃COO → Er₂O₂CO₃ (intermediate) |
| 590 | Er₂O₂CO₃ → Er₂O₃ (final product) |
Data sourced from multiple references. wikipedia.orgwikipedia.org
Kinetic and Mechanistic Investigations of Thermal Events
The mechanism and kinetics of the thermal events during the decomposition of erbium acetate hydrate have been investigated using non-isothermal gravimetry and differential thermal analyses. researchgate.net While detailed kinetic parameters for erbium acetate are not widely published, the general approach for metal acetates involves using thermogravimetric (TG) analysis to study the decomposition steps. bohrium.com The mechanism for erbium acetate hydrate involves a complete dehydration in one step, followed by decomposition into Er₂O₃ through the aforementioned unstable, noncrystalline intermediates. researchgate.net The identification of gaseous products and solid intermediates at specific temperatures allows for the construction of a detailed mechanistic pathway for the decomposition process. researchgate.netwikipedia.orgwikipedia.org
Determination of Activation Energies
While thermal decomposition processes are often characterized by their activation energies, which can be determined using non-isothermal gravimetry, specific values for the thermal decomposition of erbium acetate hydrate are not prominently detailed in the surveyed scientific literature. However, kinetic analyses to determine activation energies for the thermal decomposition of other lanthanide acetates, such as gadolinium(III) acetate, have been successfully conducted. researchgate.net These studies typically employ isoconversional methods like the Flynn-Wall-Ozawa or Kissinger models, analyzing data from thermogravimetric analysis (TGA) at multiple heating rates to determine the energy barriers for the various decomposition steps. mdpi.com The lack of specific reported values for erbium acetate hydrate suggests a potential area for further research to fully characterize its decomposition kinetics.
Proposed Decomposition Pathways and Reaction Mechanisms
The thermal decomposition of erbium acetate tetrahydrate (Er(CH₃COO)₃·4H₂O) in an air atmosphere proceeds through a series of distinct steps, leading to the formation of erbium oxide (Er₂O₃) at elevated temperatures. researchgate.netbath.ac.uk The process involves the initial loss of water molecules, followed by the breakdown of the acetate group through several unstable, noncrystalline intermediates. bath.ac.uk
The proposed pathway begins with the complete dehydration of the hydrated salt at approximately 90 °C to form the anhydrous erbium acetate. researchgate.net As the temperature increases, the anhydrous acetate decomposes. At around 310 °C, the decomposition is proposed to yield a hydroxy acetate intermediate, Er(OH)(CH₃COO)₂, with the concurrent formation of ketene. researchgate.net This intermediate subsequently loses a molecule of acetic acid at about 350 °C to form an oxyacetate species with the formula ErOCH₃COO. researchgate.net Further heating to 390 °C results in the formation of an erbium oxycarbonate, Er₂O₂CO₃. researchgate.net The final step in the decomposition sequence occurs at 590 °C, where the oxycarbonate decomposes to yield the final product, erbium(III) oxide. researchgate.netbath.ac.uk
Throughout this process, several volatile products are released, which have been identified as water vapor, acetic acid, ketene, and acetone. bath.ac.uk
The following table summarizes the key stages of the proposed thermal decomposition pathway for erbium acetate hydrate.
Thermal Decomposition Stages of Erbium Acetate Hydrate
| Temperature (°C) | Proposed Intermediate/Product | Chemical Formula | Volatile Products Released |
|---|---|---|---|
| 90 | Anhydrous Erbium Acetate | Er(CH₃COO)₃ | H₂O (Water Vapor) |
| 310 | Erbium Hydroxyacetate | Er(OH)(CH₃COO)₂ | CH₂=C=O (Ketene) |
| 350 | Erbium Oxyacetate | ErOCH₃COO | CH₃COOH (Acetic Acid) |
| 390 | Erbium Oxycarbonate | Er₂O₂CO₃ | - |
| 590 | Erbium(III) Oxide | Er₂O₃ | - |
Referenced Compounds
Coordination Chemistry and Complexation Behavior
Nature of Erbium-Ligand Bonding
The interaction between the hard Lewis acid Er(III) ion and ligands, such as the carboxylate group from acetate (B1210297), is predominantly ionic in nature. This is a general characteristic of lanthanide complexes, where the 4f orbitals are well-shielded by the outer 5s and 5p electrons, limiting their participation in covalent bonding.
Ionic and Covalent Contributions in Coordination
The bonding in erbium acetate complexes is dominated by electrostatic interactions between the positively charged Er³⁺ cation and the negatively charged oxygen atoms of the acetate and water ligands. fsu.edu Ionic bonds are formed when atoms with significant differences in electronegativity come together, resulting in an attraction based on charge. fsu.edu The large ionic radius and the +3 charge of erbium, coupled with the hard oxygen donor atoms of the acetate ligand, favor this type of bonding.
While the ionic character is paramount, minor covalent contributions can arise from the overlap of ligand orbitals with the empty outer orbitals (e.g., 5d, 6s, 6p) of the erbium ion. These covalent interactions, although weak, play a role in the specific geometry and stability of the coordination complexes. The lack of strong ligand field effects means that the geometry of erbium complexes is primarily determined by steric factors and the minimization of inter-ligand repulsion, rather than directional covalent bonds. bath.ac.uk
Comparison with Other Lanthanide Acetate Complexes
The coordination chemistry of erbium acetate can be understood in the context of the entire lanthanide series. A key trend governing the properties of lanthanide complexes is the "lanthanide contraction," which describes the steady decrease in ionic radii with increasing atomic number across the series. bath.ac.ukbris.ac.uk
This contraction has several consequences for acetate complexes:
Coordination Number : Earlier, larger lanthanides (like Lanthanum) can accommodate more ligands, sometimes exhibiting higher coordination numbers than later, smaller lanthanides like erbium. bath.ac.uk
Bond Lengths : As the ionic radius of the lanthanide ion decreases from La³⁺ to Lu³⁺, the metal-oxygen bond distances in isostructural acetate complexes shorten. For example, in a series of terpyridine nitrate complexes, the average Ln-O bond length decreases from erbium to lutetium. bath.ac.uk
Stability of Complexes : The stability of lanthanide-carboxylate complexes generally increases across the series. Studies on lanthanum(III) complexes with formate, acetate, and propionate show that the anion of the stronger acid tends to form weaker complexes. As the erbium ion is smaller and has a higher charge density than lanthanum, it is expected to form more stable acetate complexes.
| Lanthanide Ion | Ionic Radius (Å) for Coordination Number 8 |
|---|---|
| La³⁺ | 1.160 |
| Gd³⁺ | 1.053 |
| Er³⁺ | 1.004 |
| Lu³⁺ | 0.977 |
Coordination Environment and Geometry Around Erbium(III) Ion
The large size of the Er(III) ion allows for a flexible coordination sphere, with coordination numbers typically ranging from 7 to 9, though numbers from 3 to 12 are known. bris.ac.uk The most common coordination number for lanthanide complexes is 8, followed by 9. bris.ac.uk The geometry is often a distorted version of high-symmetry polyhedra, such as the square antiprism, tricapped trigonal prism, or bicapped trigonal prism. nih.govfrontiersin.orgnih.gov For instance, in a heterometallic complex involving erbium, the Er(III) ion is eight-coordinate and adopts a distorted bicapped trigonal-prismatic geometry. nih.gov
Influence of Water Molecules on Coordination Number
For example, in EDTA complexes, the larger size of erbium compared to transition metals allows for the coordination of additional water molecules to achieve a higher coordination number, such as eight or nine. bris.ac.uk The thermal decomposition of erbium(III) acetate tetrahydrate begins with the loss of these four water molecules, indicating their role in the initial coordination structure. wikipedia.org In many synthesized erbium complexes, coordinated water molecules are integral to the final structure, completing the coordination sphere alongside the primary organic ligands. nih.govnih.govresearchgate.net The presence of O-H oscillators from coordinated water can, however, lead to the quenching of erbium's characteristic luminescence. researchgate.net
Ligand Exchange Dynamics
In solution, the ligands coordinated to an erbium ion are not static but are in a constant state of exchange with solvent molecules and other available ligands. This ligand exchange is typically a rapid process for lanthanide ions due to the labile, non-directional, and predominantly ionic nature of the metal-ligand bonds. The dynamics of these exchange processes can be influenced by factors such as solvent, temperature, and the concentration of competing ligands. rsc.org
Formation of Novel Erbium(III) Complexes
Erbium(III) acetate hydrate (B1144303) is a versatile starting material for the synthesis of new coordination compounds with tailored properties. By reacting erbium acetate with various organic ligands, researchers have created a diverse range of novel complexes.
Complexes with Tripodal Ligands : Homodinuclear lanthanide complexes have been synthesized by reacting lanthanide acetate hydrates, including erbium's, with a tripodal oxygen ligand. In these structures, the acetate anions act as bridging ligands between two erbium ions. nih.govfrontiersin.org
Heterometallic Complexes : A novel 3D heterometallic complex containing both erbium and antimony was synthesized using erbium nitrate, but the principles apply to syntheses starting from acetate. In this complex, the erbium(III) ion is eight-coordinated by four oxygen atoms from four different edta⁴⁻ ligands and four oxygen atoms from coordinated water molecules. nih.govsemanticscholar.org
Complexes with Schiff-Base Ligands : A series of pentagonal-bipyramidal erbium(III) complexes have been prepared using acyclic chelating N₃O₂ Schiff-base ligands, demonstrating the substitution of acetate and water ligands from the initial erbium precursor. mdpi.com
Complexes with Fluoroquinolones : Erbium(III) complexes with fluoroquinolone ligands have been synthesized and characterized. These complexes demonstrate the formation of new coordination bonds between erbium and the carboxyl and keto oxygen atoms of the fluoroquinolone. nih.gov
The synthesis of these novel compounds often involves the partial or complete replacement of the acetate and water ligands from the coordination sphere of the initial erbium(III) acetate hydrate precursor.
| Precursor | Added Ligand Type | Resulting Er(III) Coordination Number | Resulting Er(III) Geometry | Reference |
|---|---|---|---|---|
| Erbium Acetate Hydrate | Tripodal Oxygen Ligand | Not specified | Twisted Square Antiprism | nih.govfrontiersin.org |
| Erbium Nitrate (similar reactivity) | EDTA with Antimony | 8 | Not specified | nih.gov |
| Erbium Chloride (similar reactivity) | Schiff-Base | 7 | Pentagonal-Bipyramidal | mdpi.com |
| Erbium(III) Salt | Fluoroquinolones | Not specified | Not specified | nih.gov |
| Erbium(III) Salt | Isonicotinate and Acetate | 8 | Distorted Bicapped Trigonal-Prismatic | nih.gov |
Synthesis of Mixed-Ligand Erbium Complexes
Mixed-ligand complexes, which incorporate more than one type of ligand bound to a central metal ion, are of significant interest for tuning the chemical and physical properties of the resulting compound. Erbium acetate is an excellent precursor for creating such complexes. americanelements.com The synthesis typically involves the reaction of an erbium salt, such as erbium acetate hydrate, with stoichiometric amounts of two or more different ligands in a suitable solvent.
The acetate ions can either be retained in the final complex or be displaced by the new ligands, depending on the reaction conditions and the relative binding affinities of the ligands. For instance, in the synthesis of some chromium(III) mixed-ligand complexes, sodium acetate is used, and the acetate group is incorporated into the final structure, acting as a bidentate ligand. nih.gov A similar principle applies to erbium, where the acetate can serve as one of the ligands in the final mixed-ligand architecture.
While many syntheses of erbium mixed-ligand complexes reported in the literature start from erbium nitrate or chlorides, the underlying principles of ligand substitution are transferable. sci-hub.senih.gov Examples of ligands used to form mixed-ligand erbium complexes include β-diketones, Schiff bases, and fluoroquinolones, which can lead to complexes with varied coordination numbers and geometries. sci-hub.senih.govucj.org.ua
Table 1: Examples of Ligands Used in Erbium(III) Mixed-Ligand Complex Synthesis This table is interactive. Users can sort by ligand type and typical starting material.
| Ligand Type | Example Ligand | Typical Erbium(III) Starting Material | Reference |
|---|---|---|---|
| β-Diketone | 2,7-dimethyl-octene-1-dione-3,5 | Erbium(III) salts | ucj.org.ua |
| Schiff Base | N,N'-bis(3,5-dichlorosalicylidene)-(1S,2S)-1,2-cyclohexylenediamine | Erbium(III) nitrate | sci-hub.se |
| Fluoroquinolone | Enrofloxacin, Levofloxacin | Erbium(III) salts | nih.gov |
Exploration of Coordination Polymers and Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. Erbium(III) acetate hydrate is a valuable precursor for the synthesis of these materials. Recent research has demonstrated the use of rare-earth acetates as effective alternative precursors for the synthesis of rare-earth cluster-based MOFs, such as the RE-UiO-66 analogues. rsc.org
The synthesis of erbium-based MOFs often involves reacting an erbium salt with a multidentate organic linker, like 2,5-pyridinedicarboxylic acid, in a suitable solvent under specific temperature and pressure conditions. researchgate.net The acetate ions from the precursor can influence the reaction, sometimes acting as modulators that affect the crystallization process and the final structure of the framework. These Er-MOFs have shown potential as catalysts in various organic reactions. researchgate.net
Similarly, one-dimensional coordination polymers of erbium have been synthesized using ligands like 2-picolinic acid. In these structures, the erbium ions are bridged by the organic ligands, and the coordination sphere is often completed by water molecules or other anions from the starting salt. lew.ro
Solution-Phase Coordination Studies
The behavior of erbium acetate hydrate in solution is critical for understanding its reactivity and for its application in solution-based synthesis methods. samaterials.com
Hydration in Aqueous Systems
Erbium acetate is moderately soluble in water. americanelements.com When dissolved, the erbium(III) ion is hydrated, meaning it is surrounded by water molecules. Ab initio molecular dynamics simulations of the Er(III) ion in aqueous solution have provided significant insights into this hydration process. These studies show that the hydrated erbium ion exists as a mixture of eight- and nine-coordinate species, [Er(H₂O)₈]³⁺ and [Er(H₂O)₉]³⁺. nih.govresearchgate.net
The exchange of water molecules between the first coordination sphere of the erbium ion and the bulk solvent is a rapid process, occurring on the picosecond timescale. nih.gov This dynamic behavior is characteristic of lanthanide ions. The simulations also identify a stable second hydration shell, indicating a degree of order in the water molecules beyond the immediate coordination sphere. nih.govresearchgate.net The strength of the bond between the erbium ion and the water ligands is weaker than that of trivalent transition metal ions but stronger than that of earlier, larger lanthanide ions like La(III) and Ce(III). nih.gov
Table 2: Hydration Properties of Aqueous Erbium(III) Ion This table is interactive. Users can sort by property.
| Property | Value/Description | Reference |
|---|---|---|
| Predominant Coordination Numbers | 8 and 9 | nih.govresearchgate.net |
| Ligand Exchange Rate (First Shell) | Picosecond timescale | nih.gov |
| First Hydration Shell | Contains 8 or 9 water molecules | nih.gov |
Interactions with Other Ions and Solvents
In solution, the hydrated erbium acetate complex can undergo various interactions, including ligand exchange reactions where the coordinated water or acetate molecules are replaced by other ions or solvent molecules present in the system. chemguide.co.uklibretexts.orgcrunchchemistry.co.uk
The study of solvent extraction provides a practical context for these interactions. For example, the synergistic solvent extraction of erbium(III) from nitrate solutions has been investigated using a mixture of neodecanoic acid (HA) and 1-(2-neononylamidoethyl)-2-neononyl-2-imidazoline (L) in a toluene and n-decanol solvent system. tandfonline.comfigshare.com In this system, the extracted erbium species were found to be complexes like [Er(OH)A₂·L] and [Er(OH)₂A·L], indicating that hydroxide (B78521) ions (from the adjustment of aqueous phase pH) and the neodecanoate ligand (A) displace the original water and acetate/nitrate ligands. tandfonline.comfigshare.com
Further studies on the solvent extraction of erbium(III) from nitric acid solutions using extractants like P507 demonstrate the potential for separating erbium from other metal ions such as calcium(II) and iron(III). researchgate.net These separation processes rely on the differential stability and extractability of the complexes formed by these metal ions with the extractant molecules in the organic solvent phase. These examples underscore the complex interplay between the erbium ion, its initial ligands (acetate, water), and the various other ions and solvent molecules in its environment.
Advanced Materials Science Applications
Precursors for Nanomaterials Synthesis
Metallic acetates are recognized as excellent precursors for creating ultra-high purity compounds and nanoscale materials. americanelements.comnanoshel.com Erbium (III) acetate (B1210297) hydrate (B1144303) is particularly valuable in this regard, facilitating the production of specialized erbium-based nanostructures with unique properties.
Erbium Oxide Nanoparticles
Erbium (III) acetate hydrate is a well-established precursor for the synthesis of erbium oxide (Er₂O₃) nanoparticles. nanoshel.comresearchgate.net The thermal decomposition of the hydrated acetate salt is a common method to produce these nanoparticles. The process involves heating the compound, which leads to dehydration followed by decomposition through several unstable, non-crystalline intermediates. researchgate.net The final product, erbium oxide, is typically formed at temperatures around 590°C. researchgate.netwikipedia.org
The characteristics of the resulting Er₂O₃ nanoparticles, such as crystallinity and particle size, can be influenced by the heat treatment conditions. researchgate.net For instance, Er₂O₃ obtained from erbium acetate at 800°C consists of large, porous particles. researchgate.net These nanoparticles are significant in chemical and physical studies and have applications in catalysis. researchgate.net Erbium oxide nanoparticles possess notable electrical, optical, and photoluminescence properties, making them suitable for various advanced applications. azonano.com
| Temperature (°C) | Process | Resulting Product/Intermediate |
|---|---|---|
| 90 | Dehydration | Anhydrous Erbium(III) acetate (Er(CH₃COO)₃) |
| 310 | Decomposition | Er(OH)(CH₃COO)₂ + Ketene (B1206846) (CH₂=C=O) |
| 350 | Decomposition | Erbium oxyacetate (ErOCH₃COO) |
| 390 | Decomposition | Erbium oxycarbonate (Er₂O₂CO₃) |
| 590 | Final Decomposition | Erbium Oxide (Er₂O₃) |
Upconversion Nanoparticles (UCNPs) for Optical Applications
Erbium (III) acetate hydrate is a key reagent in the synthesis of lanthanide-doped upconversion nanoparticles (UCNPs). nih.gov These nanoparticles are capable of converting near-infrared (NIR) radiation into visible light, a property that makes them highly valuable for bioimaging applications due to high contrast and deep tissue penetration. nih.govnih.gov
In a typical synthesis, erbium acetate hydrate is used as the source of erbium ions (Er³⁺), which act as the activator in the UCNP structure. For example, it is used in the hydrothermal synthesis of polymer-coated NaYF₄:Yb³⁺, Er³⁺ nanoparticles. nih.gov The erbium ions are co-doped with other rare-earth elements, such as ytterbium (Yb³⁺), which acts as a sensitizer (B1316253), absorbing NIR light and transferring the energy to the erbium ions to produce the upconversion emission. nih.gov The luminescent properties of these nanoparticles make them promising for use in creating colorful and dynamic images for entertainment and display technologies. mdpi.com
Erbium-Doped Nanostructures
The application of erbium (III) acetate hydrate extends to the fabrication of various erbium-doped nanostructures, where erbium ions are incorporated into a host material to impart specific optical functionalities. researchgate.net An example includes the synthesis of Er³⁺-doped ceria (CeO₂) nanocrystals dispersed in a polymer matrix, which are investigated for use as core materials in optical waveguides. acs.org
The synthesis process leverages the acetate precursor to introduce Er³⁺ ions into the host nanostructure. Achieving a uniform dispersion of these nanoparticles within a polymer matrix is crucial for enhancing photoluminescence and minimizing non-radiative processes, which is essential for developing compact and efficient optical waveguide amplifiers. acs.org The use of erbium acetate also allows for the formation of erbium carboxioxide nanoparticles deposited on templates like multiwalled carbon nanotubes, which exhibit unique photoluminescence in the visible region. researchgate.net
Optical Materials Development
Erbium-based materials are fundamental to the advancement of optical technologies, particularly in telecommunications and laser systems. Erbium (III) acetate hydrate, as a high-purity source of erbium, is a relevant precursor for the creation of these advanced optical materials. americanelements.comnanoshel.com
Dopant in Optical Fibers (e.g., EDFA)
Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern long-distance optical communication networks. versitron.com These devices amplify weak optical signals directly without the need for conversion to electrical signals, preserving the high bandwidth of fiber optics. versitron.comluhs.de The core component of an EDFA is an optical fiber doped with erbium ions (Er³⁺). luhs.denewport.com
While specific manufacturing processes are often proprietary, the production of such high-purity doped fibers requires high-purity precursors. Acetates are known to be excellent precursors for ultra-high purity materials. americanelements.comnanoshel.com In the EDFA, a pump laser (typically at 980 nm or 1480 nm) excites the erbium ions within the fiber core to a higher energy state. versitron.comluhs.de When the weak optical signal (around 1550 nm) passes through the fiber, it stimulates the excited erbium ions to emit photons at the same wavelength, resulting in a coherent amplification of the signal. luhs.de
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Operating Wavelength | C-Band (1530-1565 nm), L-Band (1565-1625 nm) | Corresponds to the low-loss window in silica (B1680970) optical fibers. newport.com |
| Pump Wavelength | 980 nm or 1480 nm | Wavelengths used to excite the Er³⁺ ions to a higher energy state. versitron.comluhs.de |
| Gain | >20 dB | The degree of signal amplification provided by the EDFA. thorlabs.com |
| Dopant | Erbium ions (Er³⁺) | The active medium that enables stimulated emission and signal amplification. exail.com |
Components in Solid-State Lasers
Erbium is a widely used dopant in the gain media of solid-state lasers. rp-photonics.com These lasers are capable of producing high-energy pulses and are employed in various fields, including research, medicine, and military applications. laserfocusworld.comdentalcare.com The active medium in these lasers consists of a crystalline or glass host material, such as yttrium aluminum garnet (YAG) or phosphate (B84403) glass, doped with erbium ions. rp-photonics.comlaserfocusworld.com
Erbium (III) acetate hydrate can serve as a precursor for introducing the erbium dopant into these host materials during their synthesis. wikipedia.org The quality and purity of the erbium source are paramount for achieving the desired laser performance. Erbium-doped lasers operate at various wavelengths depending on the specific electron transition and host material. For example, Er:YAG lasers can emit light around 2.9 μm, which is strongly absorbed by water, making them suitable for medical procedures. rp-photonics.comdentalcare.com Another common transition in erbium-doped glass lasers is around 1.5 μm, a wavelength that is considered "eye-safe" and useful for applications like rangefinders and LIDAR. laserfocusworld.comlumimetric.com
Catalytic Applications
Erbium acetate hydrate is a preferred precursor for synthesizing erbium-based heterogeneous catalysts, primarily through its thermal decomposition to erbium oxide (Er₂O₃). samaterials.comnanoshel.comresearchgate.net Metallic acetates are generally considered excellent starting materials for the production of ultra-high purity compounds and catalysts. nanoshel.comamericanelements.com The decomposition process of erbium acetate hydrate is a multi-step thermal transformation. The tetrahydrate form first loses its water molecules around 90 °C to form the anhydride. wikipedia.org
Further heating initiates a series of decomposition reactions, ultimately yielding erbium oxide at approximately 590 °C. researchgate.netwikipedia.org Research shows that the erbium oxide obtained from this process consists of large, porous particles, a physical characteristic that is highly advantageous for heterogeneous catalysis as it increases the available surface area for reactions. researchgate.net The controlled thermal decomposition of erbium acetate hydrate is thus a reliable method for producing catalytically active, high-purity erbium oxide. samaterials.comresearchgate.net
Table 2: Thermal Decomposition Stages of Erbium(III) Acetate Tetrahydrate This table outlines the key temperature points and resulting products during the thermal decomposition of Er(CH₃COO)₃·4H₂O in air.
| Temperature (°C) | Process | Resulting Material/Product | Source |
|---|---|---|---|
| 90 | Dehydration | Er(CH₃COO)₃ (anhydride) | wikipedia.org |
| 310 | Initial Decomposition | Er(OH)(CH₃COO)₂ + Ketene | wikipedia.org |
| 350 | Intermediate Formation | ErOCH₃COO + Acetic acid | wikipedia.org |
| 390 | Carbonate Formation | Er₂O₂CO₃ | wikipedia.org |
| 590 | Final Decomposition | Er₂O₃ (Erbium oxide) | researchgate.netwikipedia.org |
The catalytic utility of materials derived from erbium acetate hydrate has been demonstrated in specific organic reactions. The erbium oxide (Er₂O₃) produced from the thermal decomposition of erbium acetate hydrate at 800°C has been shown to effectively catalyze the decomposition of acetone (B3395972). researchgate.net In this reaction, the porous Er₂O₃ facilitates the conversion of acetone into methane (B114726) and isobutene. researchgate.net
More broadly, erbium(III) salts are recognized as effective and environmentally friendly Lewis acid catalysts for a variety of organic transformations. mdpi.comalfachemic.com The Er(III) ion is capable of coordinating with oxygen atoms, which is a key feature in its catalytic mechanism, for example, in the ring-opening of epoxides. alfachemic.comorganic-chemistry.org While many studies use other erbium salts like erbium triflate, the principle of Er(III) catalysis is the same. mdpi.comorganic-chemistry.org Erbium acetate hydrate serves as an excellent precursor to generate the catalytically active erbium oxide or to be used in situations where an erbium salt is needed. samaterials.com The advantages of using erbium-based catalysts include their high stability, low toxicity, and efficiency under mild reaction conditions. mdpi.comalfachemic.com
Erbium acetate hydrate is also utilized as a precursor in the synthesis of erbium-based catalysts intended for applications in fuel cell technologies. samaterials.com While specific details of the catalytic mechanisms in this context are proprietary or less commonly published, the compound's role as a starting material for creating specialized catalytic materials is acknowledged. samaterials.com These catalysts are integral to the performance and efficiency of fuel cells, which convert chemical energy directly into electricity. heraeus-precious-metals.com
Thin Film Fabrication
Erbium acetate hydrate is particularly valuable for thin film fabrication due to its high solubility, which makes it an ideal precursor for solution-based deposition methods. samaterials.com Techniques such as the sol-gel process and spin coating are commonly employed, where a solution containing dissolved erbium acetate hydrate is deposited onto a substrate. samaterials.com Subsequent thermal treatment, or annealing, decomposes the acetate and forms a solid, uniform thin film of erbium oxide or a mixed-oxide compound. samaterials.com
The sol-gel method, for instance, was used to create an erbium-doped xerogel within an opal matrix, showcasing a practical application of erbium acetate hydrate in fabricating complex, layered structures for photonic devices. mdpi.com Beyond solution-based methods, erbium-containing thin films can also be produced by various physical and chemical vapor deposition techniques, including magnetron sputtering and pulsed laser deposition (PLD). qsrarematerials.comresearchgate.net These methods are used to create high-quality films of materials like erbium oxide and erbium nitride for applications in optoelectronics, microelectronics, and photovoltaics. qsrarematerials.com While these alternative methods may use different precursors, like sputtering targets, the use of erbium acetate hydrate remains a key strategy for processes requiring a soluble, high-purity erbium source. samaterials.comqsrarematerials.com
Sol-Gel Processing
Erbium acetate hydrate is a preferred precursor in sol-gel processing, a versatile method for creating solid materials from a chemical solution. stanfordmaterials.com Its high solubility in water and other polar organic solvents allows for the creation of homogeneous erbium-containing solutions, which is a fundamental requirement for the sol-gel technique. samaterials.comstanfordmaterials.com
In a typical sol-gel process involving this compound, the erbium acetate hydrate is dissolved, often along with other metal alkoxides or salts, to form a "sol." mdpi.com Through hydrolysis and polycondensation reactions, this sol gradually evolves into a gel-like network. The process facilitates the uniform dispersion of erbium ions within the resulting matrix at a molecular level. Subsequent drying and heat treatment of the gel can produce dense glasses, ceramics, or porous xerogels with precisely controlled compositions. mdpi.com
Research has demonstrated the use of erbium acetate hydrate in the preparation of erbium and ytterbium-doped barium titanate xerogels. mdpi.com In this process, erbium acetate hydrate is dissolved in a solution containing barium acetate, which is then mixed with a titanium isopropoxide solution to form the final sol. mdpi.com This method is advantageous for fabricating optical materials where the uniform distribution of erbium dopants is crucial for achieving desired luminescent properties. mdpi.comresearchgate.net
Chemical Vapor Deposition (CVD)
Erbium acetate hydrate is utilized as a precursor in Chemical Vapor Deposition (CVD), a technique used to produce high-quality, high-performance solid thin films. stanfordmaterials.com In CVD, the precursor is vaporized and introduced into a reaction chamber where it decomposes or reacts with other gases on a heated substrate, leading to the deposition of a thin film.
The utility of erbium acetate hydrate in CVD stems from its thermal instability. samaterials.com Upon heating, typically at temperatures above 200°C, the compound decomposes, releasing volatile byproducts like acetic acid vapor and leaving behind a solid residue of erbium oxide (Er₂O₃). samaterials.comstanfordmaterials.com This decomposition pathway allows for the controlled deposition of erbium oxide thin films, which are essential in various optical and electronic devices. samaterials.com Acetates, in general, are considered excellent precursors for producing ultra-high purity compounds and nanoscale materials through such deposition techniques. americanelements.comnanoshel.com
Spin Coating Techniques
Spin coating is a common procedure for applying uniform thin films to flat substrates, and erbium acetate hydrate serves as an effective precursor for this method. samaterials.comstanfordmaterials.com The process involves depositing a small amount of a solution containing the desired material onto the center of a substrate and then spinning the substrate at high speed. ossila.comscielo.org.co
The suitability of erbium acetate hydrate for spin coating is due to its ready solubility in various polar solvents, which allows for the preparation of the precursor solution. samaterials.comstanfordmaterials.com During the spin coating process, the centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin, uniform film of the erbium-containing compound. ossila.comscielo.org.co Subsequent thermal treatment, or annealing, can then be used to decompose the erbium acetate hydrate into the desired erbium oxide, creating a solid, functional thin film. samaterials.com This technique is widely employed in research and development for fabricating optical coatings and other erbium-doped layers for electronic components. stanfordmaterials.com
Table 1: Deposition Techniques Utilizing Erbium Acetate Hydrate
| Technique | Role of Erbium Acetate Hydrate | Typical Outcome | Key Properties Leveraged |
|---|---|---|---|
| Sol-Gel Processing | Precursor for erbium ions | Uniformly doped glasses, ceramics, or xerogels mdpi.com | High solubility in polar solvents samaterials.comstanfordmaterials.com |
| Chemical Vapor Deposition (CVD) | Source material for erbium oxide | High-purity erbium oxide thin films stanfordmaterials.com | Thermal decomposition to Er₂O₃ samaterials.com |
| Spin Coating | Solute in precursor solution | Uniform erbium-containing thin films stanfordmaterials.com | High solubility and clean decomposition samaterials.comstanfordmaterials.com |
Ceramics and Phosphor Materials Research
Erbium acetate hydrate is a key compound in the research and development of advanced ceramics and phosphor materials due to the unique optical properties of the erbium ion.
Precursor for High-Performance Erbium Oxide Ceramics
Erbium acetate hydrate is widely used as a precursor for the synthesis of high-purity erbium oxide (Er₂O₃) ceramics. stanfordmaterials.comamericanelements.com The primary advantage of using an acetate precursor is its ability to decompose cleanly at elevated temperatures, yielding the metal oxide with minimal contamination. samaterials.comnanoshel.com
The thermal decomposition of hydrated erbium acetate has been studied in detail. Research shows that the compound first dehydrates and then decomposes through several unstable, non-crystalline intermediates before forming crystalline erbium oxide at approximately 590°C. researchgate.net The volatile products of this decomposition include water vapor, acetic acid, ketene, and acetone. researchgate.net The resulting erbium oxide powder is characterized by large, porous particles, a desirable morphology for certain catalytic and ceramic applications. researchgate.net The use of erbium acetate hydrate as a starting material is a reliable method for producing high-purity erbium oxide essential for specialized optical and ceramic applications. samaterials.com
Table 2: Thermal Decomposition of Erbium Acetate Hydrate
| Stage | Approximate Temperature | Process | Products |
|---|---|---|---|
| Dehydration | 110°C - 140°C | Release of water molecules | Anhydrous Erbium Acetate, Water Vapor researchgate.net |
| Decomposition | > 200°C | Breakdown of acetate groups | Unstable intermediates, Acetic Acid, Ketene, Acetone samaterials.comresearchgate.net |
| Final Oxide Formation | ~ 590°C | Crystallization | Crystalline Erbium Oxide (Er₂O₃) nanoshel.comresearchgate.net |
Enhancement of Color and Luminescence in Phosphors
The erbium ion (Er³⁺) is well-known for its characteristic pink color and its ability to luminesce, particularly in the infrared spectrum, which is critical for telecommunications. samaterials.comerbium.nl Erbium acetate hydrate serves as a convenient source for incorporating erbium ions into phosphor materials to enhance their color and luminescent properties. stanfordmaterials.com
When doped into a host material, such as glass or a crystalline matrix, the erbium ions impart a distinct pink or rose hue. samaterials.com More importantly, these ions can absorb light at certain wavelengths and then emit it at others, a process known as photoluminescence. The intra-4f electronic transition of the Er³⁺ ion at 1.54 µm is of significant interest for its use in optical amplifiers and lasers. erbium.nl
Research in this field focuses on maximizing the luminescence efficiency of erbium-doped materials. One area of investigation is the coupling of erbium ions with plasmon modes in metallic nanoparticles. erbium.nl Studies have shown that the photoluminescence intensity of Er³⁺ ions can be significantly enhanced when they are placed near engineered silver nanoparticles, demonstrating a method to improve the performance of erbium-doped phosphors. erbium.nl
Role in Dyeing and Mordant Chemistry
In the field of textile chemistry, erbium acetate hydrate has been investigated for its role as a mordant in natural dyeing processes. A mordant is a substance used to fix a dye to a fabric, often by forming a coordination complex with the dye molecule, which then attaches to the textile fibers.
A study exploring new mordants for the natural dyeing of silk used erbium(III) acetate as a reference compound. inorgchemres.org In this research, silk yarns were treated with erbium(III) acetate and compared with samples dyed using more complex, newly synthesized erbium complexes. inorgchemres.org The purpose of the mordant is to improve the uptake of the dye by the fabric and to enhance the color fastness properties, such as resistance to washing and light. inorgchemres.org The use of erbium salts, including the acetate form, in this context represents an application of rare-earth chemistry to traditional textile processes, aiming to develop new color palettes and improve the durability of natural dyes. inorgchemres.org
Application as a Mordant in Natural Dyeing of Fabrics
Erbium(III) acetate hydrate serves as a precursor in the synthesis of advanced mordants for the natural dyeing of fabrics. inorgchemres.org In a notable study, new erbium(III) complexes were developed and utilized as effective mordants for applying a natural dye extracted from green walnut husks to silk yarns. inorgchemres.org The research involved the synthesis of two specific erbium(III) complexes, Er(AO)(H₂O)₇₃ and Er(AMH)(H₂O)₆₃, where the process began with erbium(III) acetate. inorgchemres.org
Mordants are essential in natural dyeing as they act as a fixing agent, creating a chemical bridge between the dye molecule and the fabric fiber, which enhances the uptake of the dye and improves the color's fastness. The performance of the synthesized erbium(III) complexes as mordants was systematically evaluated and compared against both unmordanted dyed silk and silk treated with conventional simple salt mordants. inorgchemres.org The traditional mordants used for this comparison included the starting salt erbium(III) acetate, stannous chloride, and aluminum potassium sulfate. inorgchemres.org
The results of the study demonstrated the potential of these novel erbium complexes to not only act as effective mordants but also to expand the range of colors achievable with natural dyes. inorgchemres.org The use of these complexes led to significant improvements in the colorimetric properties of the dyed silk, indicating a strong interaction between the erbium complex, the dye, and the silk fibers. inorgchemres.org
Table 1: Mordants Used in Comparative Dyeing Study of Silk This interactive table summarizes the different mordanting agents compared in the research.
| Mordant Category | Specific Mordant |
|---|---|
| Novel Erbium(III) Complexes | Er(AO)(H₂O)₇₃ |
| Er(AMH)(H₂O)₆₃ | |
| Simple Salt Mordants | Erbium(III) acetate |
| Stannous chloride | |
| Aluminum potassium sulfate | |
| Control Group | Unmordanted |
Optimization of Dyeing Parameters with Erbium Complexes
To achieve the best possible results in the natural dyeing process, a careful optimization of various dyeing parameters is crucial. In the research utilizing the novel erbium(III) complexes, an extensive optimization of the dyeing conditions was performed to enhance the final properties of the dyed silk yarns. inorgchemres.org The study aimed to determine the ideal conditions that would lead to superior color strength and fastness. inorgchemres.org
The key parameters that were systematically adjusted and optimized included:
Quantity of Dye Material: The concentration of the aqueous extract from green walnut husk was varied to find the optimal amount for achieving deep and vibrant coloration. inorgchemres.org
pH of the Dyeing Bath: The acidity or alkalinity of the dye bath was carefully controlled, as pH can significantly influence the dye's solubility, its affinity for the fiber, and the final color outcome. inorgchemres.org
Temperature of the Dyeing Bath: The temperature was optimized to ensure maximum dye uptake and reaction with the mordanted fibers without causing damage to the silk. inorgchemres.org
Mordant Concentration: The concentration of the erbium(III) complex applied to the silk was a critical factor in determining the intensity and richness of the color. inorgchemres.org
Dyeing Time: The duration for which the silk yarns were immersed in the dye bath was adjusted to ensure complete and even dye penetration. inorgchemres.org
The optimization of these parameters was essential for maximizing the effectiveness of the erbium complex mordants. The results of this meticulous process were quantified by investigating the colorimetric properties (L, a, b*, and K/S values) and the color fastness characteristics, specifically against light and washing. inorgchemres.org The findings indicated that the dyeing of silk in the presence of the Er(AO)(H₂O)₇₃ mordant yielded the highest color difference, while the Er(AMH)(H₂O)₆₃ mordant produced the highest color strength (K/S value). inorgchemres.org Furthermore, all mordanted samples, alongside the unmordanted ones, exhibited good color fastness properties. inorgchemres.org
Table 2: Research Findings on Optimized Erbium Complex Mordants This interactive table presents the key outcomes for the two novel erbium(III) complexes after the optimization of dyeing parameters.
| Mordant Complex | Primary Outcome | Color Fastness (Light & Wash) |
|---|---|---|
| Er(AO)(H₂O)₇₃ | Highest color difference (ΔE*) | Proper |
| Er(AMH)(H₂O)₆₃ | Highest color strength (K/S) | Proper |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lanthanide compounds such as erbium acetate (B1210297) hydrate (B1144303), DFT calculations are particularly valuable for elucidating bonding, geometry, and electronic properties, though they require careful treatment of the f-orbital electrons.
DFT studies on erbium-containing materials reveal the critical role of the erbium 4f orbitals in determining the electronic properties of the system. researchgate.neticm.edu.pl In calculations involving erbium acetate hydrate, these orbitals would be the primary focus. The 4f orbitals of the erbium atom are known to strongly influence the electronic structure, often inducing spin-polarized localized states. researchgate.neticm.edu.pl
Geometry optimization is a standard computational procedure to find the lowest energy arrangement of atoms in a molecule or crystal. google.comcnr.it For erbium acetate hydrate, DFT-based geometry optimization would predict key structural parameters, including the Er-O bond lengths between the erbium ion and the oxygen atoms of the acetate and water ligands, as well as the bond angles that define the coordination polyhedron around the central erbium ion. nih.gov These calculations provide a detailed three-dimensional structure that complements experimental data from techniques like X-ray diffraction.
Following geometry optimization, vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). uit.nowisc.edu These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, which can be observed experimentally using infrared (IR) and Raman spectroscopy. For erbium acetate hydrate, these calculations would predict the vibrational frequencies associated with:
The symmetric and asymmetric stretching modes of the carboxylate (COO⁻) groups of the acetate ligands.
The stretching modes of the Er-O bonds.
The vibrational modes of the coordinated water molecules.
Comparing the calculated vibrational spectrum with experimental data allows for precise assignment of the observed spectral bands and serves as a validation of the computed geometry. nih.gov Relativistic effects can be noticeable in frequency calculations for heavy elements like erbium, particularly for higher frequency modes. uit.no
DFT calculations provide the electron density distribution, from which the nature of chemical bonds and the partial charges on each atom can be derived. arxiv.org For erbium acetate hydrate, this analysis would focus on the interactions between the Er³⁺ cation and the oxygen atoms of the acetate and water ligands. The bonding in lanthanide complexes is predominantly ionic, a characteristic that would be quantified through computational analysis.
Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to assign partial atomic charges. nih.gov Studies on other erbium-containing systems have shown that erbium's low electronegativity leads to a significant redistribution of charge within the structure. researchgate.net In erbium acetate hydrate, a substantial positive charge would be localized on the erbium atom, with corresponding negative charges on the oxygen atoms of the ligands, confirming the ionic nature of the Er-O bonds. nih.govresearchgate.net This charge distribution is fundamental to understanding the compound's reactivity and intermolecular interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. It provides a bridge between the static picture from quantum chemistry and the macroscopic properties of a system.
While direct MD simulations of erbium acetate hydrate in solution are not widely reported, ab initio MD simulations of the aqueous erbium(III) ion provide extensive detail on its hydration and behavior in water. nih.govacs.org These simulations model the system by calculating the forces between atoms from first principles, offering a highly accurate depiction of structural and dynamical properties. nih.govresearchgate.net
Key findings from these simulations reveal a dynamic and complex hydration environment around the Er³⁺ ion. nih.govacs.org The first hydration shell is not static; instead, it consists of a mixture of eight- and nine-coordinate water molecules. nih.govacs.org The exchange of water ligands between the first hydration shell and the bulk solvent occurs on a picosecond timescale, indicating a relatively labile coordination environment compared to trivalent transition metal ions. nih.govacs.org The simulations also characterize a stable second hydration shell with distinct structural and dynamical properties from the first shell. nih.govacs.org These computational studies are crucial for interpreting experimental data and understanding the behavior of erbium salts in aqueous media.
| Parameter | Finding |
|---|---|
| Coordination Number | Mixture of 8 and 9 |
| Ligand Exchange | Occurs on a picosecond timescale |
| First Hydration Shell | Dynamic and labile |
| Second Hydration Shell | Stable with distinct properties |
| Er-Ligand Bond Strength | Weaker than trivalent transition metals, stronger than La(III) and Ce(III) |
MD simulations are also a powerful tool for investigating the properties of crystalline solids. For a hydrated salt like erbium acetate hydrate, MD simulations could be used to explore a range of solid-state phenomena. By employing a suitable force field or ab initio methods, these simulations can model the crystal lattice and its behavior under different conditions.
Potential areas of investigation using solid-state MD simulations include:
Structural Stability: Assessing the stability of the crystal lattice and the role of the water of hydration in maintaining the crystal structure.
Thermal Properties: Simulating the effects of temperature on the crystal, including thermal expansion and the initial stages of thermal decomposition. This can provide atomic-level insight into how the loss of water molecules affects lattice integrity.
Ion Dynamics: In materials designed for ion conduction, MD can model the movement of ions through the lattice. For erbium acetate hydrate, this could involve studying the mobility of protons or the potential for ion exchange.
Defect Properties: Investigating the formation and migration of point defects within the crystal structure.
Clustering Effects: In doped materials or concentrated systems, MD can be used to study the tendency of metal ions to form clusters, which can significantly impact optical and magnetic properties. researchgate.net
While specific MD studies on solid-state erbium acetate hydrate are limited, the methodology has been successfully applied to a wide range of materials, including other hydrated salts and complex solid-state electrolytes, demonstrating its potential to yield valuable insights. mdpi.comrsc.org
Quantum Chemical Approaches
Quantum chemical approaches, rooted in the principles of quantum mechanics, are essential for modeling the behavior of electrons and nuclei within a molecule. For erbium acetate hydrate, these methods illuminate the origins of its unique spectroscopic characteristics.
First-principles calculations, which are derived directly from theoretical principles without reliance on experimental data, are used to predict the spectroscopic behavior of erbium acetate hydrate. rsc.orgrsc.org Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to model the molecule's electronic structure. nih.govacs.org These calculations can determine the energies of the erbium ion's 4f electronic orbitals and how they are influenced by the surrounding acetate and water ligands.
By computing the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. acs.orgaps.orgresearchgate.net Comparing these computed spectra with experimental results allows for the precise assignment of absorption bands to specific molecular vibrations, such as the stretching and bending modes of the carboxylate groups in the acetate ligands. acs.org This provides a detailed understanding of the coordination environment around the erbium ion. Similarly, theoretical calculations can predict the electronic transitions responsible for the compound's characteristic absorption and emission spectra in the visible and near-infrared regions. rsc.orgnih.gov
One of the most significant applications of quantum chemistry in this context is the modeling of energy transfer processes, which are crucial for the luminescence of erbium acetate hydrate. rsc.orgnih.govnih.gov The process often involves an "antenna effect," where the organic acetate ligands absorb light more efficiently than the erbium ion itself and then transfer that energy to the metal center, causing it to luminesce. nih.govosti.govnih.gov
Correlation with Experimental Data
The ultimate validation and utility of theoretical models lie in their ability to accurately reproduce experimental findings and predict the properties of new, undiscovered materials.
There is a strong synergy between computational predictions and experimental measurements for erbium complexes. Theoretical models are validated by comparing their output directly with experimental data. For instance, the calculated vibrational frequencies for erbium carboxylate complexes show a satisfactory agreement with those measured by IR spectroscopy. acs.org
| Property | Theoretical Prediction | Experimental Observation |
| Vibrational Frequencies (cm⁻¹) | Calculated frequencies of C=O and C-O stretching in acetate ligands. acs.org | Measured peaks in Infrared and Raman spectra. acs.org |
| Absorption Peaks (nm) | Calculated energies of f-f electronic transitions (e.g., ⁴I₁₅/₂ → ⁴I₁₃/₂). nih.gov | Measured absorption bands in UV-Vis-NIR spectra. nih.gov |
| Judd-Ofelt Parameter (Ω₂) | Reflects the asymmetry and covalency of the Er³⁺ site. researchgate.netmdpi.com | Derived from fitting experimental absorption spectra. researchgate.netmdpi.com |
| Radiative Lifetime (ms) | Calculated from Judd-Ofelt parameters. nasa.govmdpi.com | Measured from the decay of luminescence intensity over time. rsc.org |
Once validated, these computational models become powerful predictive tools for designing new materials. youtube.comresearchgate.netmdpi.com Researchers can use these models to perform in silico (computational) experiments, which are often faster and less expensive than synthesizing and testing new compounds in a lab.
For example, by computationally modifying the structure of the ligands surrounding the erbium ion—perhaps by replacing hydrogen atoms with fluorine to reduce vibrational quenching—models can predict the effect on the luminescence lifetime and quantum yield. rsc.org This allows for the rational design of novel erbium complexes with optimized optical properties for applications in areas like telecommunications and medical imaging. The models can screen libraries of potential ligands to identify the most promising candidates for creating materials with enhanced brightness, longer lifetimes, or specific emission wavelengths, thereby accelerating the materials discovery process. nih.govresearchgate.net
Future Research Directions and Emerging Perspectives
Development of Novel Synthesis Pathways
The traditional synthesis and decomposition of erbium acetate (B1210297) hydrate (B1144303) are well-understood, with thermal decomposition leading to the formation of erbium oxide (Er₂O₃). researchgate.netwikipedia.org However, future research is shifting towards more sophisticated and controlled synthesis methodologies to produce materials with tailored properties.
One promising area is the refinement of sol-gel processes . This technique, which utilizes chemical precursors like erbium acetate hydrate to produce glasses and ceramics, allows for fine control over the final product's purity and morphology at lower temperatures than traditional methods. stanfordmaterials.com Research in this area could focus on optimizing precursor solutions and reaction conditions to synthesize complex erbium-doped materials, such as the BaTiO₃:(Er,Yb) xerogels used for upconversion luminescence. mdpi.com
Furthermore, the development of energy-efficient synthesis techniques represents a significant frontier. jddhs.com Methods such as microwave-assisted synthesis and the use of ultrasound are being explored to reduce reaction times and energy consumption, aligning with the principles of green chemistry. jddhs.comrsc.org Applying these techniques to the synthesis of erbium compounds from erbium acetate hydrate could lead to faster, more efficient production of nanoparticles and other advanced materials. researchgate.net
| Synthesis Pathway | Description | Potential Advantages |
| Sol-Gel Process | Involves the transition of a solution (sol) into a gel-like solid phase. Erbium acetate hydrate serves as a precursor for erbium-containing thin films and ceramics. stanfordmaterials.commdpi.com | High purity, homogeneity, lower processing temperatures, and control over particle size and morphology. researchgate.net |
| Microwave-Assisted Synthesis (MAS) | Utilizes microwave radiation to heat the reaction mixture, often leading to rapid and uniform heating. jddhs.com | Reduced reaction times, increased product yield, and lower energy consumption. jddhs.com |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs high-frequency sound waves to induce cavitation, which can enhance chemical reactivity. researchgate.netrsc.org | Can lead to the formation of unique nanostructures and improves reaction rates. researchgate.net |
Exploration of Advanced Functional Materials
Erbium acetate hydrate is a key ingredient for producing high-purity erbium oxides and other erbium-containing materials with significant applications in optics and catalysis. stanfordmaterials.com
Future research will increasingly focus on integrating erbium-based components into multifunctional materials, where multiple properties are combined into a single system. ethz.ch An example is the incorporation of erbium-doped barium titanate xerogels into opal matrices, creating a composite material that exhibits both iridescence and upconversion luminescence. mdpi.com This opens possibilities for creating materials with combined optical, electrical, and magnetic properties. Research could explore the integration of erbium-derived materials into systems for applications such as:
Sensors: Combining the luminescent properties of erbium with materials sensitive to specific analytes.
Data Storage: Developing materials where optical and magnetic properties can be manipulated for high-density data storage.
Photocatalysis: Creating composite materials that utilize erbium's optical properties to enhance catalytic activity under light irradiation. ethz.ch
The unique properties of erbium, particularly its trivalent ion (Er³⁺), are central to its function. Future work will aim to precisely tailor these properties by controlling the local chemical environment.
Optical Performance: The upconversion luminescence of erbium is highly dependent on its concentration and the host material in which it is doped. mdpi.com Erbium acetate hydrate serves as an excellent precursor for doping glass and crystals for use in lasers and erbium-doped fiber amplifiers (EDFAs). stanfordmaterials.com Research will continue to explore new host materials and doping strategies to optimize emission wavelengths, improve quantum efficiency, and enhance thermal stability for applications in telecommunications and advanced displays. stanfordmaterials.commdpi.com
Catalytic Performance: Erbium compounds are effective Lewis acid catalysts in organic synthesis. mdpi.com Er₂O₃ derived from the decomposition of erbium acetate hydrate has demonstrated catalytic activity, for instance, in the decomposition of acetone (B3395972). researchgate.net Future research will focus on enhancing this catalytic performance by:
Nanostructuring: Creating erbium oxide nanoparticles with high surface area to increase the number of active catalytic sites. researchgate.net
Support Materials: Dispersing erbium catalysts on high-surface-area supports like mesoporous silica (B1680970) (e.g., ErIII-MCM-41) to improve efficiency and reusability. rsc.org
Interdisciplinary Research with Acetic Acid;Erbium;Hydrate
The advancement of materials based on erbium acetate hydrate necessitates a highly interdisciplinary approach, bridging chemistry, materials science, physics, and engineering.
Chemists will focus on developing novel synthesis routes and understanding reaction mechanisms. rsc.org
Materials scientists will work on fabricating and characterizing new materials, integrating them into complex composites and thin films. stanfordmaterials.comethz.ch
Physicists will investigate the fundamental optical and magnetic properties of these materials to guide their design for specific applications like lasers and sensors.
Engineers will design and build devices that incorporate these advanced materials, such as improved fiber optic amplifiers or more efficient catalytic reactors.
Collaborations across these fields will be essential to translate fundamental discoveries into practical technologies.
Sustainable and Green Chemistry Approaches in Erbium Compound Synthesis
The principles of green chemistry are becoming increasingly important in the synthesis of all chemical compounds, including those of erbium. jddhs.comfrontiersin.org Future research will prioritize the development of more environmentally friendly processes. Erbium salts are noted for being less toxic than many other Lewis acids and are compatible with greener, alternative reaction media. mdpi.com
Key areas of focus include:
Use of Greener Solvents: Reducing the reliance on volatile organic compounds by using water or other benign solvents. jddhs.commdpi.com Many erbium salts are effective catalysts in aqueous media. mdpi.com
Catalyst Reusability: Designing catalysts that can be easily recovered and reused multiple times without significant loss of activity, as demonstrated with silica-supported erbium(III) catalysts. rsc.orgmdpi.com
Energy Efficiency: Adopting synthesis methods like microwave-assisted synthesis that reduce energy consumption and minimize waste. jddhs.com
Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. frontiersin.org
By focusing on these sustainable approaches, the production of valuable erbium compounds can be achieved with a minimized environmental footprint. unibe.ch
| Green Chemistry Principle | Application in Erbium Compound Synthesis |
| Safer Solvents and Auxiliaries | Utilizing water or other environmentally benign solvents, as erbium catalysts can be effective in aqueous solutions. jddhs.commdpi.com |
| Design for Energy Efficiency | Employing methods like microwave or ultrasound-assisted synthesis to lower energy consumption and reduce reaction times. jddhs.comrsc.org |
| Catalysis | Using recyclable and reusable erbium-based catalysts, such as those supported on mesoporous silica, to minimize waste. rsc.orgmdpi.com |
| Less Hazardous Chemical Syntheses | Erbium salts are considered less toxic compared to other lanthanide salts and heavy metals, making them a greener alternative. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
